molecular formula C18H22FN5O3 B7532477 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea

Cat. No.: B7532477
M. Wt: 375.4 g/mol
InChI Key: VJXKBGYTQDPWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea, also known as FIIN-3, is a small molecule inhibitor that has shown promising results in scientific research applications.

Mechanism of Action

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea binds to the ATP-binding site of FGFRs and inhibits their kinase activity. This leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. The inhibition of these pathways ultimately results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and gastric cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to promote bone formation in animal models of bone disorders, such as osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea in lab experiments is its high potency and specificity for FGFRs. This allows for the selective inhibition of FGFR signaling pathways without affecting other cellular processes. However, one limitation is that this compound may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the research on 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea. One direction is to further investigate its potential as a therapeutic agent for cancer and skeletal disorders. Another direction is to develop more potent and selective FGFR inhibitors based on the structure of this compound. Furthermore, the development of more soluble and bioavailable forms of this compound may enable its use in in vivo studies.

Synthesis Methods

The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea involves the condensation of 3-fluoro-4-iodoaniline with N-(3-morpholinopropyl) isocyanate, followed by the reaction with 3-morpholin-4-yl-3-oxopropylamine. The final compound is obtained after purification using column chromatography.

Scientific Research Applications

1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea has been found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases. FGFRs are involved in many cellular processes, such as cell proliferation, differentiation, and survival. Dysregulation of FGFRs has been implicated in various diseases, including cancer and skeletal disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.

Properties

IUPAC Name

1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c19-15-11-14(1-2-16(15)24-6-5-20-13-24)12-22-18(26)21-4-3-17(25)23-7-9-27-10-8-23/h1-2,5-6,11,13H,3-4,7-10,12H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKBGYTQDPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.